molecular formula C14H11NO4 B1356294 2-Methoxy-4'-nitrobenzophenone CAS No. 42495-50-1

2-Methoxy-4'-nitrobenzophenone

Cat. No. B1356294
CAS RN: 42495-50-1
M. Wt: 257.24 g/mol
InChI Key: DHMLRUWJBJQWFC-UHFFFAOYSA-N
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Description

2-Methoxy-4’-nitrobenzophenone is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of benzophenone derivatives, which includes 2-Methoxy-4’-nitrobenzophenone, involves a selective crystallization of alkali salts of compounds . The synthesis is based essentially on the reaction of 4-bromotoluene with 4- (benzyloxy)-3-methoxybenzaldehyde in the presence of butyllithium .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4’-nitrobenzophenone comprises a pyridine ring, a phenyl ring, and a second phenyl ring . These rings are bridged by a C1–C8 bond and a C3–C14 bond, respectively .


Chemical Reactions Analysis

2-Methoxy-4’-nitrobenzophenone is a seratogenic drug of the amphetamine class. It acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4’-nitrobenzophenone include a density of 1.3±0.1 g/cm3, boiling point of 364.5±27.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 61.1±3.0 kJ/mol, flash point of 174.3±23.7 °C, and index of refraction of 1.563 .

Scientific Research Applications

Electrochemical Reduction Mechanisms

The electrochemical reduction of aromatic nitro compounds, including 4-nitrobenzophenone (a related compound to 2-Methoxy-4'-nitrobenzophenone), was examined in an aqueous medium. This study highlights the complex reduction processes of such compounds, useful in understanding their behavior in various chemical environments (Laviron, Meunier-Prest, & Lacasse, 1994).

Synthesis of Derivatives

Research on the synthesis of derivatives from similar compounds to 2-Methoxy-4'-nitrobenzophenone has been conducted. One study focused on synthesizing 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its alkyl derivatives, demonstrating the versatility of these compounds in creating new chemical entities (Zhao De-feng, 2006).

Atmospheric Reactivity

A study on guaiacol, a structurally similar compound to 2-Methoxy-4'-nitrobenzophenone, examined its reaction with hydroxyl radicals. This research provides insights into the atmospheric reactivity of methoxyphenols, which are relevant to understanding the environmental impact of such compounds (Lauraguais et al., 2014).

Novel Synthesis Methods

Innovative methods for synthesizing compounds related to 2-Methoxy-4'-nitrobenzophenone have been explored. For example, a study on the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid provided alternative approaches for producing cardiotonic drugs (Lomov, 2019).

Environmental Sensitivity

The environmental sensitivity of similar compounds has been studied, such as the use of 2-methoxy-5-nitrobenzyl bromide as a protein reagent. This research provides insights into the environmental interactions of these compounds and their potential applications in biological studies (Horton, Kelly, & Koshland, 1965).

Nucleotide Synthesis

Research into the synthesis of oligodeoxyribonucleotide using derivatives of similar compounds has been conducted. This is significant for understanding the role of these compounds in the synthesis of important biological molecules (Mishra & Misra, 1986).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

(2-methoxyphenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMLRUWJBJQWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574516
Record name (2-Methoxyphenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4'-nitrobenzophenone

CAS RN

42495-50-1
Record name (2-Methoxyphenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RB Davis, JD Benigni - The Journal of Organic Chemistry, 1962 - ACS Publications
… The expected azoxy compounds were isolated from the reactions of 4-chloro-4'-nitrobenzophenone, 4methoxy-4'-nitrobenzophenone, and 2-methoxy-4nitrobenzophenone in …
Number of citations: 20 pubs.acs.org
AMM Kahn, WH Linnell, LK Sharp - Journal of the Chemical Society …, 1960 - pubs.rsc.org
AN examination of the tuberculostatic activity and the pharmacological properties of the drugs which combine the active groupings of both 9-aminosalicylic acid and 4, 4-…
Number of citations: 2 pubs.rsc.org
H Burton, PFG Praill - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… We did find however that repeated fractionation gave a few crystals of a substance which was ketonic and was most probably 2-methoxy-4'-nitrobenzophenone. …
Number of citations: 1 pubs.rsc.org
J Brześkiewicz, R Loska… - The Journal of Organic …, 2018 - ACS Publications
Readily available α,α-dichlorotoluenes enter a vicarious nucleophilic substitution (VNS) reaction with electron-deficient arenes to give α-chlorobenzylated nitrobenzenes, as well as six- …
Number of citations: 20 pubs.acs.org

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